Lipophilicity (logP) Profiling Against the Direct N-Phenyl Analog for Membrane Permeability Control
The computed logP value of the target compound (2.26202) is 0.3223 units lower than that of the direct N-phenyl analog, 2-methyl-N-(4-methylphenyl)oxolan-3-amine (2.58432), indicating a meaningful difference in partition behavior that can influence membrane permeability and off-target binding profiles .
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.26202 |
| Comparator Or Baseline | 2-Methyl-N-(4-methylphenyl)oxolan-3-amine (CAS 1545285-03-7): logP = 2.58432 |
| Quantified Difference | ΔlogP = 0.3223 (target is less lipophilic) |
| Conditions | Computationally predicted logP values reported by the same vendor source (Leyan) |
Why This Matters
A lower logP suggests reduced non-specific membrane partitioning and may translate to a cleaner off-target profile, guiding selection when predictable permeability is required.
